

Introduction: The Strategic Importance of the Imidazolyl-Piperidine Core

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Compound of Interest

Compound Name:	<i>4-(1H-imidazol-1-yl)piperidine hydrochloride</i>
CAS No.:	1023595-06-3
Cat. No.:	B3026596

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In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged structures." The 4-(1H-imidazol-1-yl)piperidine moiety is a quintessential example of such a scaffold. This guide provides a comprehensive technical overview of its hydrochloride salt, a versatile and highly valuable building block for researchers, scientists, and drug development professionals.

The structure marries two key heterocycles: the piperidine ring and the imidazole ring. Piperidine, a saturated six-membered nitrogen-containing ring, is one of the most ubiquitous scaffolds in pharmaceuticals, prized for its ability to improve aqueous solubility and provide a robust, three-dimensional anchor for orienting pharmacophoric groups.^[1] The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a crucial component of the essential amino acid histidine and acts as a versatile hydrogen bond donor/acceptor and a mild base. Its presence is critical to the function of numerous enzymes and receptors.

The combination of these two rings via a stable N-C bond at the piperidine-4 position creates a synthetically tractable building block that projects functionality in defined vectors, making it an ideal starting point for library synthesis and lead optimization across a multitude of therapeutic

areas. This guide will delve into the synthesis, characterization, and strategic application of **4-(1H-imidazol-1-yl)piperidine hydrochloride**, underscoring its role in the development of next-generation therapeutics.

Synthesis and Characterization

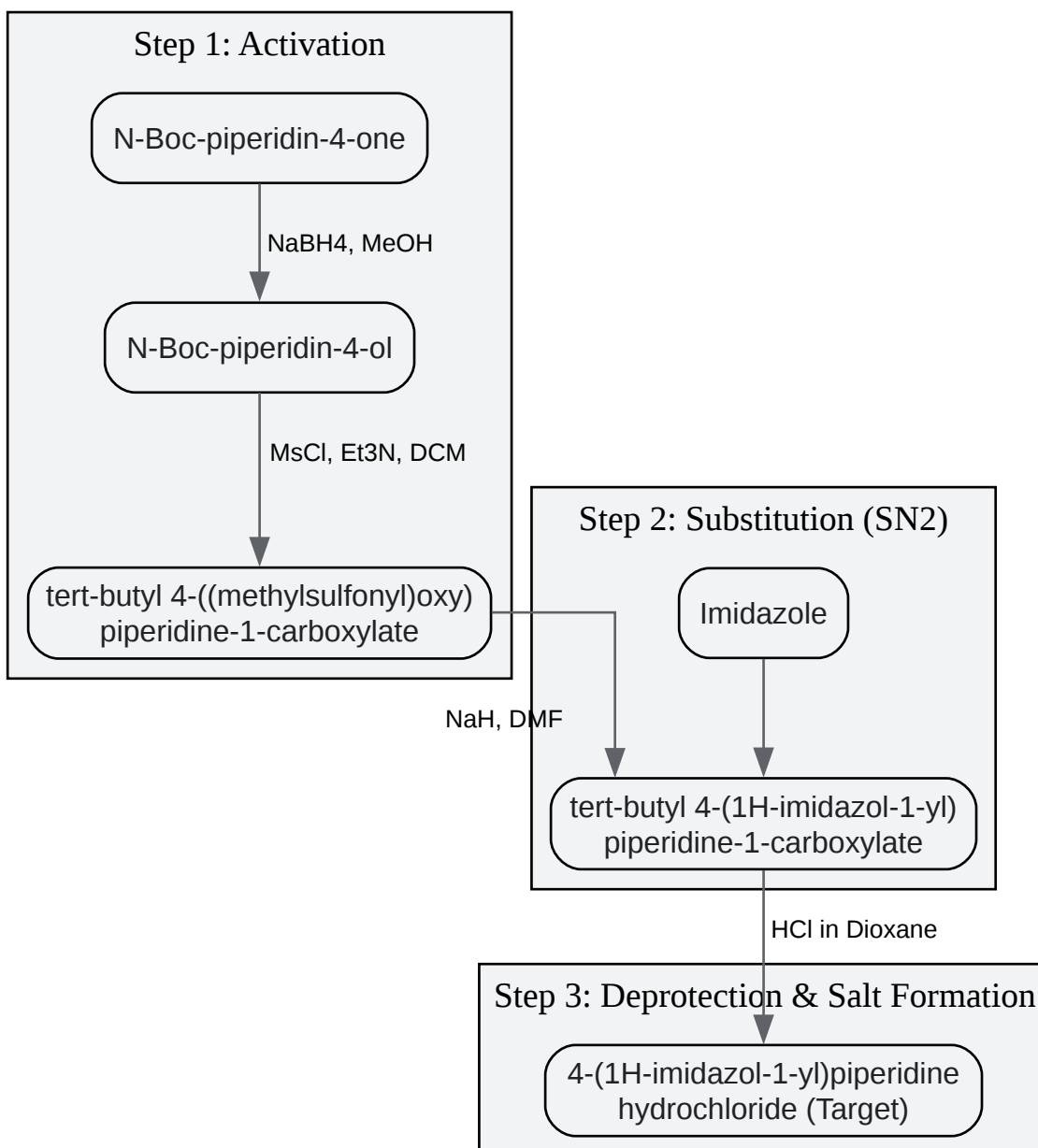
The synthesis of 4-(1H-imidazol-1-yl)piperidine is typically achieved through a strategic, multi-step process that prioritizes control and purity. The most common and logical approach involves the nucleophilic substitution of a suitable leaving group on a protected piperidine ring by imidazole, followed by deprotection and salt formation.

Synthetic Workflow Rationale

The causality behind this synthetic strategy is rooted in modern medicinal chemistry principles:

- **Nitrogen Protection:** The piperidine nitrogen is highly nucleophilic and would compete with the imidazole nitrogen in the key substitution step. Therefore, it is temporarily "masked" with a protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this role. It is highly effective, stable to a wide range of reaction conditions, and can be removed cleanly under acidic conditions without affecting the imidazole ring.
- **Activation of the 4-Position:** To facilitate the attachment of imidazole, the 4-position of the piperidine ring must be activated with a good leaving group. A common strategy is to start from commercially available N-Boc-piperidin-4-one, reduce the ketone to a hydroxyl group, and then convert the alcohol into a superior leaving group, such as a mesylate (-OMs) or tosylate (-OTs). This transformation makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile.
- **Nucleophilic Substitution:** Imidazole, in the presence of a suitable base like sodium hydride (NaH), is deprotonated to form the highly nucleophilic imidazolide anion. This anion then displaces the mesylate group on the piperidine ring in a classic SN2 reaction to form the desired C-N bond.
- **Deprotection and Salt Formation:** The final steps involve the removal of the Boc group using a strong acid, such as hydrochloric acid (HCl). This not only liberates the piperidine nitrogen but also protonates it, forming the stable and often crystalline hydrochloride salt, which improves the compound's solubility in aqueous media and enhances its shelf-life.

Visualizing the Synthesis



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Caption: General Synthetic Workflow for 4-(1H-imidazol-1-yl)piperidine HCl.

Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra provide a detailed map of the molecule's structure, confirming the presence and connectivity of the piperidine and imidazole protons and carbons.
- Mass Spectrometry (MS): Provides the exact molecular weight of the free base, confirming the elemental composition.
- Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bonds of the piperidinium ion and C-N bonds.
- Melting Point: A sharp melting point is an indicator of high purity for a crystalline solid like the hydrochloride salt.

Applications in Medicinal Chemistry: A Privileged Scaffold

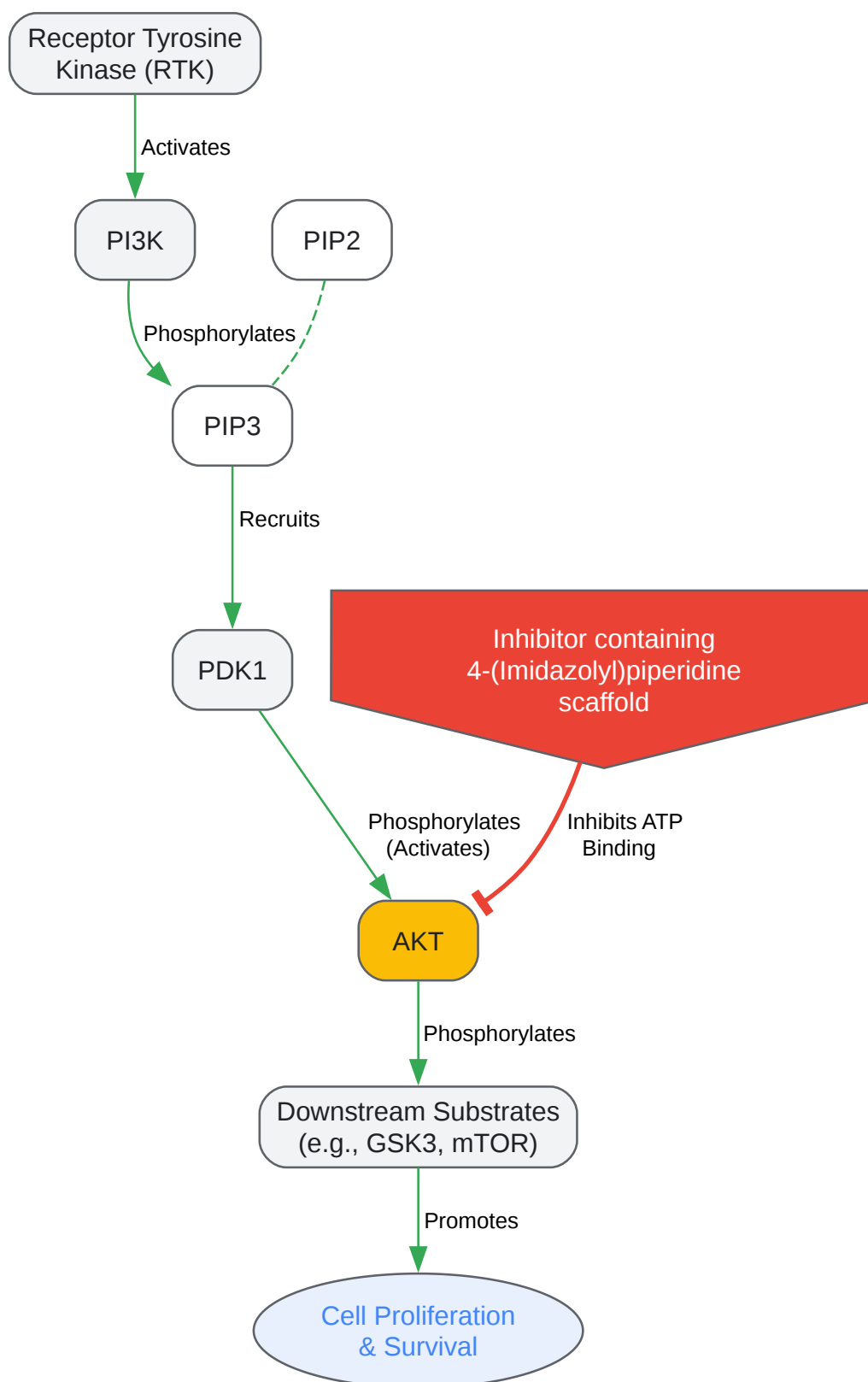
The 4-(1H-imidazol-1-yl)piperidine scaffold is a cornerstone in the design of inhibitors and modulators for various biological targets. Its utility stems from the piperidine nitrogen serving as a versatile attachment point for side chains that can probe different pockets of a target protein, while the imidazole ring often engages in key hydrogen bonding or metal-coordinating interactions within the active site.

Derivative Class	Therapeutic Area	Biological Target	Example Activity	Reference
Benzimidazole Derivatives	Inflammation	NLRP3 Inflammasome	Inhibition of pyroptosis and IL-1 β release	[2][3]
Phenyl-Imidazolyl-Piperidines	Pain/Neurology	δ -opioid receptor	Full agonist, Ki = 18 nM	[4]
Benzimidazole Derivatives	Oncology	c-Myc	IC50 = 4.08 μ M (A549 lung cancer cells)	
Pyrazolopyrimidine Derivatives	Oncology	AKT Kinase	Pan-AKT inhibitor, IC50 = 24.3 nM (AKT1)	[5]
Benzimidazole Derivatives	Inflammation	NF- κ B Pathway	Potent in vivo anti-inflammatory activity	[6]

Case Study: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in various cancers. As a result, the serine/threonine kinase AKT is a high-priority target for cancer therapy.

A series of potent AKT inhibitors were developed using the piperidin-4-yl moiety as a key side chain.[5] In these compounds, the 4-(imidazol-1-yl)piperidine scaffold (or a closely related analogue) is attached to a core heterocyclic structure that binds to the ATP-binding site of the AKT kinase. The piperidine nitrogen is used to link to the core, while the distal imidazole ring can form crucial interactions with the solvent-exposed region of the kinase, enhancing both potency and selectivity.



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Caption: Inhibition of the PI3K/AKT pathway by an inhibitor using the title scaffold.

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis of analogous compounds.[2][3] Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate

- Rationale: This protocol details the key SN2 reaction to form the C-N bond between the two heterocyclic rings. Sodium hydride is used as a strong, non-nucleophilic base to deprotonate imidazole, creating the imidazolide anion in situ. DMF is an excellent polar aprotic solvent for this type of reaction.
- Procedure:
 - To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere at 0 °C, add imidazole (1.1 eq) portion-wise.
 - Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium imidazolide salt.
 - Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.
 - Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
 - Extract the aqueous mixture with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude residue by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 4-(1H-imidazol-1-yl)piperidine hydrochloride

- Rationale: This step removes the Boc protecting group to yield the final product. A solution of HCl in an organic solvent like dioxane is used to ensure the product precipitates as the hydrochloride salt, facilitating its isolation in a pure, solid form.
- Procedure:
 - Dissolve the product from Protocol 1, tert-butyl 4-(1H-imidazol-1-yl)piperidine-1-carboxylate (1.0 eq), in a minimal amount of dichloromethane or methanol.
 - To this solution, add a 4M solution of hydrogen chloride in 1,4-dioxane (5-10 eq) at room temperature.
 - Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form during this time.
 - Monitor the deprotection by TLC until the starting material is fully consumed.
 - Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
 - Triturate the resulting solid with diethyl ether, filter, wash the solid with additional diethyl ether, and dry under vacuum to yield **4-(1H-imidazol-1-yl)piperidine hydrochloride** as a solid.

Conclusion

4-(1H-imidazol-1-yl)piperidine hydrochloride is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust and versatile structure provides a reliable foundation for building molecular complexity and targeting a diverse array of biological systems. The synthetic accessibility and the proven success of its derivatives in modulating key pathological pathways, from inflammation to oncology, cement its status as a

truly privileged scaffold. This guide has provided a technical foundation for understanding its synthesis and application, empowering researchers to leverage this potent building block in the ongoing quest for novel and effective therapeutics.

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